molecular formula C21H21N3O4S B3465568 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B3465568
M. Wt: 411.5 g/mol
InChI Key: XBPIGAILSLKDTM-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as Mps-Gly, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry.

Mechanism of Action

Mps-Gly inhibits DPP-IV by binding to its active site and preventing the hydrolysis of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
Mps-Gly has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. Moreover, Mps-Gly has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

Mps-Gly is a relatively stable and easy-to-handle compound, which makes it suitable for use in laboratory experiments. However, its high potency as a DPP-IV inhibitor may pose challenges in determining its optimal dose and duration of treatment in animal studies. Moreover, the lack of human clinical data on Mps-Gly limits its potential applications in the clinic.

Future Directions

Further research is needed to explore the potential therapeutic applications of Mps-Gly in various diseases, including type 2 diabetes mellitus, obesity, and cardiovascular diseases. Moreover, the development of more potent and selective DPP-IV inhibitors based on the structure of Mps-Gly may lead to the discovery of novel drugs for the treatment of these diseases. Additionally, the investigation of the biochemical and physiological effects of Mps-Gly on other metabolic pathways may uncover new therapeutic targets and mechanisms of action.

Scientific Research Applications

Mps-Gly has been extensively studied for its potential applications in medicinal chemistry and drug design. It is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in the regulation of glucose homeostasis and insulin secretion. Therefore, Mps-Gly has been investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-3-2-4-9-18)16-21(25)23-15-17-7-5-6-14-22-17/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPIGAILSLKDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide

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